JWH 210 7-ethylnaphthyl isomer

Overview

Description

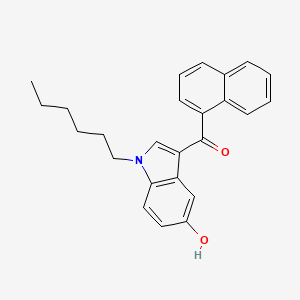

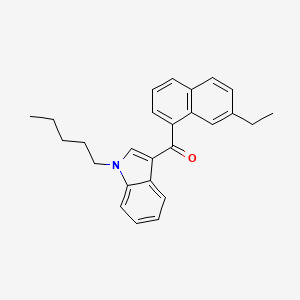

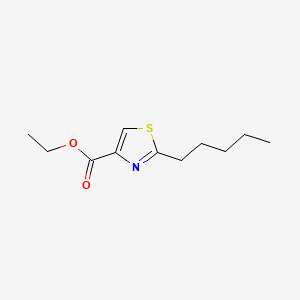

JWH 210 7-ethylnaphthyl isomer is a positional isomer of JWH 210 . It is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends . The ethyl side chain is at the 7 position rather than at the 4 position of the naphthyl group . The biological activities of this isomer have not been determined .

Molecular Structure Analysis

The molecular formula of JWH 210 7-ethylnaphthyl isomer is C26H27NO . The InChI code is InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24 (21-11-6-7-13-25 (21)27)26 (28)22-12-9-10-20-15-14-19 (4-2)17-23 (20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of JWH 210 7-ethylnaphthyl isomer is 369.5 . It is a crystalline solid . It is soluble in DMF (50 mg/ml), DMSO (20 mg/ml), and Ethanol (0.5 mg/ml) .Scientific Research Applications

Forensic Differentiation : The differentiation of JWH 210 from its regioisomers is crucial for forensic toxicology. Kusano et al. (2016) demonstrated that gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) could be used to differentiate between the seven regioisomers of JWH-210, highlighting the importance of such differentiation in the context of new designer drugs and their legal implications (Kusano et al., 2016).

Acute Pharmacological Effects : Martínez et al. (2021) observed significant physiological and subjective effects in humans after self-administration of JWH-210. These effects included changes in blood pressure, heart rate, and subjective drug effects, indicating its potent cannabinoid receptor agonistic properties (Martínez et al., 2021).

Dependence Potential : Cha et al. (2014) explored the dependence potential of JWH-210 using in vivo and in vitro approaches. Their findings suggested that synthetic cannabinoids like JWH-210 could be predicted for dependence potential through receptor binding assays, highlighting concerns about their abuse liability (Cha et al., 2014).

Adverse Effects and Toxicity : Hermanns-Clausen et al. (2016) documented acute adverse effects of JWH-210, including CNS depression, seizures, and cardiovascular effects. The study emphasized the drug's strong agonistic effect on CB1 receptors and its distinct pattern of symptoms compared to other synthetic cannabinoids (Hermanns-Clausen et al., 2016).

Immunotoxicity : Gu et al. (2017) investigated the immunotoxic effects of JWH-210 in mice, noting its cytotoxicity and impact on lymphoid organ weights and T-cell activator levels. The study indicated JWH-210's action via CB2 receptors, contributing to understanding its immunomodulatory potential (Gu et al., 2017).

Neurotoxicity : Cha et al. (2015) evaluated the neurotoxicity of JWH-210, noting its potential to cause motor impairments and neuronal cell damage in mice. This study adds to the understanding of the potential neurological risks associated with JWH-210 use (Cha et al., 2015).

Safety And Hazards

properties

IUPAC Name |

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGKAUYCBHVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016887 | |

| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 210 7-ethylnaphthyl isomer | |

CAS RN |

824960-64-7 | |

| Record name | JWH-234 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-234 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB2V93QFR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)